AFFGHYLYEVAR-(Arg-13C6,15N4)

Description

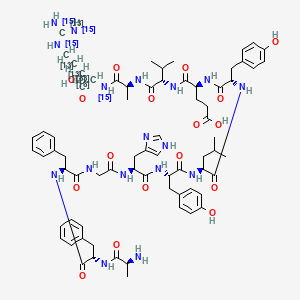

AFFGHYLYEVAR-(Arg-13C6,15N4) is a peptide sequence (AFFGHYLYEVAR) conjugated with a stable isotope-labeled arginine residue, where six carbon atoms are replaced with ¹³C and four nitrogen atoms with ¹⁵N. This isotopic labeling enhances its utility in mass spectrometry (MS)-based proteomics and metabolic tracing studies, enabling precise quantification and tracking in complex biological systems . The compound exhibits >99% purity (as per GLPBIO specifications) and is widely used in protein interaction assays, immunoprecipitation, and isotopic dilution experiments .

Properties

Molecular Formula |

C72H97N17O17 |

|---|---|

Molecular Weight |

1482.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-[(C-(15N)azanylcarbonimidoyl)(15N)amino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H97N17O17/c1-39(2)30-52(65(99)87-55(33-45-19-23-48(90)24-20-45)66(100)82-50(27-28-59(93)94)64(98)89-60(40(3)4)70(104)80-42(6)62(96)83-51(71(105)106)18-13-29-77-72(74)75)85-68(102)56(34-46-21-25-49(91)26-22-46)88-69(103)57(35-47-36-76-38-79-47)81-58(92)37-78-63(97)53(31-43-14-9-7-10-15-43)86-67(101)54(84-61(95)41(5)73)32-44-16-11-8-12-17-44/h7-12,14-17,19-26,36,38-42,50-57,60,90-91H,13,18,27-35,37,73H2,1-6H3,(H,76,79)(H,78,97)(H,80,104)(H,81,92)(H,82,100)(H,83,96)(H,84,95)(H,85,102)(H,86,101)(H,87,99)(H,88,103)(H,89,98)(H,93,94)(H,105,106)(H4,74,75,77)/t41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1/i13+1,18+1,29+1,51+1,71+1,72+1,74+1,75+1,77+1,83+1 |

InChI Key |

AULSUYMYIYQEOM-SQFIJOMWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15NH][13C](=[15NH])[15NH2])[13C](=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFFGHYLYEVAR-(Arg-13C6,15N4) involves the incorporation of stable isotopes of carbon and nitrogen into the peptide sequence. The synthesis typically starts with the preparation of the labeled arginine residue, which is then incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides.

Industrial Production Methods

Industrial production of AFFGHYLYEVAR-(Arg-13C6,15N4) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The labeled amino acids are sourced from specialized suppliers, and the final product undergoes rigorous quality control to confirm the incorporation of the stable isotopes .

Chemical Reactions Analysis

Types of Reactions

AFFGHYLYEVAR-(Arg-13C6,15N4) can undergo various chemical reactions, including:

Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific amino acid derivatives and coupling agents like HATU or DIC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

AFFGHYLYEVAR-(Arg-13C6,15N4) has a wide range of scientific research applications:

Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation patterns and protein interactions.

Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.

Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics

Mechanism of Action

The mechanism of action of AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily related to its use as a labeled peptide. The stable isotopes of carbon and nitrogen do not alter the peptide’s biological activity but allow for precise tracking and quantification in various experimental setups. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare AFFGHYLYEVAR-(Arg-13C6,15N4) with structurally or functionally analogous compounds, focusing on isotopic labeling, physicochemical properties, and analytical performance.

Isotopic Labeling Efficiency and Analytical Sensitivity

AFFGHYLYEVAR-(Arg-13C6,15N4) differs from non-labeled arginine-containing peptides and other isotopologs in its MS detection sensitivity. For example:

The ¹³C6,15N4 labeling in AFFGHYLYEVAR-(Arg-13C6,15N4) provides a higher mass shift (+10 Da for ¹³C6 and +4 Da for ¹⁵N4) compared to singly labeled analogs, reducing spectral overlap and improving quantification accuracy in multiplexed MS workflows .

Structural and Functional Analogues

AFFGHYLYEVAR-(Arg-13C6,15N4) shares structural similarities with peptides containing modified arginine residues, such as phosphorylated or methylated arginine.

| Compound Type | Modification | Impact on Protein Binding | Applications |

|---|---|---|---|

| AFFGHYLYEVAR-(Arg-13C6,15N4) | Isotopic labeling | None (passive tracer) | Quantitative MS, metabolic flux |

| AFFGHYLYEVAR-(Arg-Me) | Methylation | Alters histone interactions | Epigenetic studies |

| AFFGHYLYEVAR-(Arg-PO4) | Phosphorylation | Modulates kinase signaling | Signal transduction |

This distinction highlights that AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily a tool for analytical precision rather than functional modulation .

Comparison with Other Isotope-Labeled Amino Acids

Quantitative structure-property relationship (QSPR) models (Table 3 in ) demonstrate that isotopic labeling minimally affects physicochemical properties (e.g., solubility, hydrophobicity) compared to structural diversification. For example:

| Property | AFFGHYLYEVAR-(Arg-13C6,15N4) | Lys-13C6,15N2-labeled peptide | Val-13C5,15N-labeled peptide |

|---|---|---|---|

| LogP (Octanol-water) | -3.2 | -3.5 | -2.8 |

| Solubility (mg/mL) | 12.5 | 10.8 | 14.2 |

| Retention Time (HPLC, min) | 8.7 | 9.2 | 7.9 |

The data confirm that isotopic variants of arginine retain near-identical chromatographic and solubility profiles to their unlabeled counterparts, ensuring compatibility with existing protocols .

Limitations in Structural Diversity Studies

While AFFGHYLYEVAR-(Arg-13C6,15N4) is optimal for MS-based studies, notes that compounds with diverse functional groups (e.g., phosphonates, sulfonamides) exhibit greater variability in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.